molecular formula C15H19NO3 B112605 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate CAS No. 41276-30-6

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Cat. No. B112605
CAS RN: 41276-30-6
M. Wt: 261.32 g/mol
InChI Key: ROSZJQBQGFBFSW-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones and as a building block for the syntheses of receptor agonists and antagonists .


Synthesis Analysis

A method has been developed for the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines by condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and subsequent reaction of the 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one with trifluoromethanesulfonic anhydride and secondary amines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 . The molecular weight of the compound is 261.32 g/mol .


Chemical Reactions Analysis

This compound has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 261.32 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 5 rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis and Stereochemistry Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate has been utilized in the synthesis and stereochemistry of some 3-azabicyclo[3.3.1]nonane derivatives. Michael reactions with α,β-unsaturated carbonyl compounds led to the formation of various substituted derivatives. This work contributed to understanding the stereochemical aspects of these reactions, and paved the way for further transformations of the products (Vafina et al., 2003).

Crystal Structure and Synthesis A compound, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, was synthesized starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate. This multi-step process demonstrated the chemical versatility of this compound. The crystal structure of the compound formed a porous three-dimensional network, highlighting its potential for further chemical applications (Wang et al., 2008).

Asymmetric Synthesis This compound served as a starting point for the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. The synthesis route showcased high yields and mild conditions, indicating potential for industrial application (Hao et al., 2011).

Enantioselective Synthesis this compound also played a crucial role in the enantioselective synthesis of various biologically active compounds. The research highlighted the compound's utility in preparing substances with a chiral 3-benzylpiperidine backbone, which are of significant interest in medicinal chemistry (Wang et al., 2018).

Intermediate in Synthesis The compound was used as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550. The research demonstrated an efficient synthesis approach, highlighting the compound's utility in the synthesis of complex pharmaceuticals (Xin-zhi, 2011).

Catalysis and Chemical Reactions

Iodine-Catalyzed Synthesis In a notable study, a series of ethyl 5-aryl-1,2-dihydroanthra[2,1-c][2,7]naphthyridine-3(4H)-carboxylate derivatives were prepared using ethyl 4-oxopiperidine-1-carboxylate. Iodine was utilized as a catalyst, showcasing the compound's potential in facilitating catalyst-based reactions (Jiang et al., 2012).

Microbial Reduction Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate underwent microbial reduction, resulting in high diastereo- and enantioselectivities. This showcased its potential in biosynthetic pathways and the possibility of using microbial systems for the efficient synthesis of stereochemically complex molecules (Guo et al., 2006).

Safety and Hazards

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a complex organic compound that has been used in the synthesis of various receptor agonists and antagonists . The specific targets of this compound can vary depending on the specific receptors being targeted in the synthesis process.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is used as a building block in the synthesis of receptor agonists and antagonists . The exact mode of action can vary depending on the specific synthesis process and the receptors being targeted.

Biochemical Pathways

The compound is involved in the synthesis of chromeno[3,4-c]pyridin-5-ones This synthesis process can affect various biochemical pathways, depending on the specific receptors being targeted

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific receptors being targeted. For example, it has been used as a starting reagent in the synthesis of a derivative that has potential therapeutic applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in NH4OH, indicating that its solubility can be affected by the pH of the environment . Additionally, it is recommended to store the compound at room temperature in an inert atmosphere , suggesting that temperature and atmospheric conditions can impact its stability.

Biochemical Analysis

Biochemical Properties

It has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting that it may interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It has been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N- , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZJQBQGFBFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275984
Record name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41276-30-6
Record name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 5 L 3-necked flask equipped with a mechanical stirrer and a dropping funnel was placed ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, (199.3 g, 0.67 mol) in dichloromethane (1.5 L). To this suspension was added saturated sodium bicarbonate (1.5 L) over one hour. After the solid dissolved, the organic layer was separated, washed with brine (250 mL), filtered through 1 PS filter paper and concentrated under reduced pressure to give 160.5 g (92%) of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate as an oil. NMR 60 MHz, (CDCl3), δ 7.3 (s, 5H), 4.2 (q, 2H), 3.6 (s, 2H), 2.3-3.6 (m, 6H), 1.3 (t, 3H).
Quantity
199.3 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 1-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride (83.95 mmol, 25 g) in ethyl acetate (400 mL) was added saturated sodium bicarbonate solution (100 mL), and stirring was continued for 30 min. The organic layer was separated, dried, and concentrated to provide 1-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester. The ethyl ester was dissolved in ethyl acetate (100 mL) and di-tert-butyl dicarbonate (126 mmol, 27.48 g) was added followed by 10% palladium on carbon (5 g, wet). The resultant reaction mixture was subjected to catalytic hydrogenation at 55-60 psi of hydrogen for 24 h with stirring. The catalyst was filtered through a pad of celite, and the pad was washed with ethyl acetate (200 mL). The combined filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography by eluting with ethyl acetate in hexanes (1:9) to provide 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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